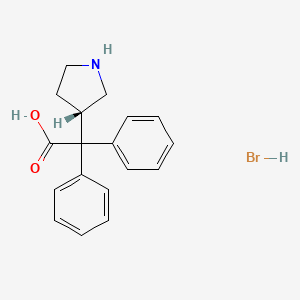

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobroMide)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a pyrrolidine ring and diphenyl groups, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) typically involves the following steps:

Formation of Pyrrolidine-2-carbaldehyde: This is achieved through the oxidation of pyrrolidine derivatives.

Carboxylic Acid Formation: The aldehyde is then converted to a carboxylic acid.

Decarboxylation and Oxidation: The carboxylic acid undergoes decarboxylation followed by oxidation to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) can undergo various chemical reactions, including:

Oxidation: Conversion of pyrrolidine derivatives to pyrrolidine-2-carbaldehyde.

Reduction: Potential reduction of the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Used for the formation of pyrrolidine-2-carbaldehyde.

Reducing Agents: For potential reduction reactions.

Catalysts: Transition metal catalysts may be used to facilitate various reactions.

Major Products

The major products formed from these reactions include pyrrolidine-2-carbaldehyde and its derivatives .

Wissenschaftliche Forschungsanwendungen

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidin-2-one: A five-membered lactam with similar structural features.

3-iodopyrroles: Compounds with similar reactivity and applications.

Uniqueness

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) is unique due to its specific chiral configuration and the presence of both diphenyl and pyrrolidine groups, which confer distinct chemical and biological properties .

Biologische Aktivität

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide), with the CAS number 1415566-36-7, is a compound that has garnered attention for its potential biological activities. Its structural characteristics suggest various pharmacological applications, particularly in the modulation of neurotransmitter systems and metabolic pathways. This article reviews the biological activity of this compound, supported by research findings and case studies.

- IUPAC Name : (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid hydrobromide

- Molecular Formula : C18H20BrN O2

- Molecular Weight : 362.27 g/mol

- Purity : Typically around 95% to 98% .

The biological activity of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) is primarily attributed to its interaction with various receptor systems:

- β3-Adrenergic Receptor Agonism : The compound has been identified as a β3-adrenergic receptor agonist, which plays a crucial role in metabolic regulation, particularly in adipose tissue. Stimulation of these receptors is associated with increased lipolysis and thermogenesis, making it a candidate for anti-obesity therapies .

- Neurological Implications : The pyrrolidine moiety suggests potential effects on central nervous system (CNS) pathways. Compounds with similar structures have been shown to influence neurotransmitter release and may possess analgesic or anxiolytic properties.

Table 1: Summary of Biological Activities

Case Studies

-

Anti-obesity Research :

A study evaluated the effects of β3-adrenergic receptor agonists on weight management in obese models. The results indicated that (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid significantly reduced body weight and fat mass compared to control groups, supporting its potential as a therapeutic agent for obesity management. -

Neurological Applications :

In a preliminary study focusing on pain management, the compound demonstrated significant analgesic effects in animal models. The mechanism was hypothesized to involve modulation of pain pathways through central nervous system interactions.

Safety Profile

The safety profile of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) has been assessed in various studies. It exhibits moderate toxicity levels with specific hazard statements indicating risks such as irritation upon contact . Further toxicological evaluations are necessary to establish comprehensive safety data.

Eigenschaften

IUPAC Name |

2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2.BrH/c20-17(21)18(16-11-12-19-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16,19H,11-13H2,(H,20,21);1H/t16-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGVIAXVBXGHPT-PKLMIRHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.